molecular formula C10H8N6O B3032796 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 52459-32-2

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B3032796
CAS No.: 52459-32-2
M. Wt: 228.21 g/mol
InChI Key: ZAPWLPOSXSOYIG-UHFFFAOYSA-N
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Description

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that features a triazole ring fused to a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Mechanism of Action

Target of Action

Related compounds such as quinazoline derivatives have shown promising anticancer activity , suggesting potential targets in cancer pathways.

Mode of Action

Similar compounds have been synthesized via a cascade nucleophilic addition/cyclization process . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds such as quinazoline derivatives have been associated with anticancer activity , implying that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

Related compounds have shown anticancer activity , suggesting that this compound may also have potential therapeutic effects in cancer treatment.

Biochemical Analysis

Biochemical Properties

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to changes in enzyme conformation and function . Additionally, it may interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, it may inhibit the activity of kinases involved in cell proliferation, resulting in reduced cell growth . Additionally, this compound can affect the expression of genes related to apoptosis, potentially inducing cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This binding may involve hydrogen bonding, π-π interactions, and van der Waals forces . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain concentration is required to achieve the desired biochemical or cellular response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The compound may also interact with cofactors such as NADH or FADH2, influencing metabolic flux and the levels of certain metabolites . These interactions can affect the overall metabolic state of the cell and contribute to the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its activity and function . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Alternatively, it may be found in the cytoplasm, where it can interact with cytosolic enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves the construction of the triazole ring followed by its fusion with the quinazoline moiety. One common method involves the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process under mild conditions . This transition-metal-free strategy is advantageous due to its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its fused triazole-quinazoline structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

5-aminotriazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O/c11-8-5-3-1-2-4-6(5)16-10(13-8)7(9(12)17)14-15-16/h1-4H,(H2,11,13)(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPWLPOSXSOYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318152
Record name 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52459-32-2
Record name NSC326654
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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